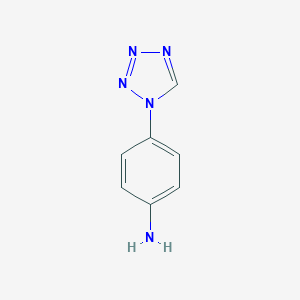

4-(1h-Tetrazol-1-yl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRAUWWVBVECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341248 | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14213-13-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents key characterization data, and offers visual representations of the synthetic workflow.

Introduction

This compound is an aromatic compound featuring a phenyl ring substituted with an amino group and a 1-substituted tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. This makes tetrazole-containing compounds, such as this compound, valuable building blocks in the development of novel therapeutics. This guide serves as a practical resource for researchers engaged in the synthesis and application of this and similar molecules.

Synthesis of this compound

The synthesis of 1-substituted tetrazoles can be effectively achieved through a one-pot reaction involving a primary amine, an orthoformate, and sodium azide. The following protocol is a standard and reliable method for the preparation of this compound from p-phenylenediamine.

Experimental Protocol

Materials:

-

p-Phenylenediamine

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Distilled water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 eq) in glacial acetic acid.

-

To this solution, add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₅ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 14213-13-9 |

Spectroscopic Data for 4-(1H-tetrazol-5-yl)aniline (Isomer for Comparison)

¹H NMR Data [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.37 | d | 2H | Ar-H |

| 6.58-6.60 | d | 2H | Ar-H |

| 6.12 | s | 2H | -NH₂ |

Solvent: DMSO-d₆

¹³C NMR Data [2]

| Chemical Shift (δ, ppm) | Assignment |

| 162.22 | C-tetrazole |

| 153.01 | Ar-C |

| 133.43 | Ar-C |

| 120.69 | Ar-C |

| 113.44 | Ar-C |

| 95.47 | Ar-C |

Solvent: DMSO-d₆

FT-IR Data [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3483.72, 3384.00 | N-H stretch (amine) |

| 2711.31 | C-H stretch (aromatic) |

| 1621.47 | N-H bend (amine) |

| 1315.01 | C-N stretch |

| 1173.18 | Tetrazole ring vibration |

| 828.59 | C-H bend (aromatic) |

Mass Spectrometry Data (Predicted for this compound)

| m/z | Adduct |

| 162.0774 | [M+H]⁺ |

| 184.0593 | [M+Na]⁺ |

| 160.0629 | [M-H]⁻ |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a practical and detailed protocol for the synthesis of this compound. While experimentally determined characterization data for the target molecule is not available in the reviewed literature, comparative data for a key isomer has been provided to aid researchers in their analysis. The straightforward, one-pot synthesis makes this compound readily accessible for further investigation in drug discovery and materials science applications. It is recommended that researchers fully characterize the synthesized product using standard analytical techniques to confirm its identity and purity.

References

Physicochemical properties of 4-(1h-Tetrazol-1-yl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Tetrazol-1-yl)aniline and Its Isomer

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and analytical workflows for this compound and its structural isomer, 4-(1H-tetrazol-5-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring an aniline moiety substituted with a 1H-tetrazole ring. The tetrazole group is a key functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can lead to improved pharmacokinetic properties in drug candidates.[1][2] Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties.[3][4][5] This guide focuses on the fundamental physicochemical characteristics that are crucial for its development and application.

It is important to distinguish between the two common isomers: this compound, where the aniline group is attached to a nitrogen atom of the tetrazole ring, and 4-(1H-tetrazol-5-yl)aniline, where the attachment is at the carbon atom. This guide will present data for both where available, with clear distinction.

Physicochemical Properties

The physicochemical properties of these compounds are summarized below. Data has been compiled from various sources, and it is important to note the specific isomer being described.

This compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | [6][7] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | Off-white to pink solid | [7] |

| Boiling Point | 373.8 ± 44.0 °C (Predicted) | [7] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 2.95 ± 0.10 (Predicted) | [7] |

| Predicted logP | 0.4 | [6] |

| InChI Key | JRRAUWWVBVECPY-UHFFFAOYSA-N | [8] |

| SMILES | C1=CC(=CC=C1N)N2C=NN=N2 | [8] |

| CAS Number | 14213-13-9 (for hydrochloride salt), 14213-12-8 (for 3-isomer) | [6][7][9] |

4-(1H-Tetrazol-5-yl)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | |

| Molecular Weight | 161.17 g/mol | [10] |

| Appearance | Light orange solid | [11] |

| Melting Point | ~265°C (decomposition), 266.0-269.0 °C | [10][11] |

| Solubility | Slightly soluble in water | [10] |

| InChI Key | KTPONJJKCBOJCQ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C2=NNN=N2)N | |

| CAS Number | 46047-18-1 |

Experimental Protocols

Synthesis

The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide.[12] A general procedure for the synthesis of 4-(1H-tetrazol-5-yl)aniline involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a catalyst.

General Protocol for Synthesis of 4-(1H-tetrazol-5-yl)aniline:

-

4-aminobenzonitrile is dissolved in a suitable solvent, such as DMF.

-

Sodium azide (NaN₃) is added to the solution.

-

A catalyst, such as zinc salts or nano-TiCl₄·SiO₂, is introduced to facilitate the reaction.[12][13]

-

The reaction mixture is heated under reflux for a specified period (e.g., 2 hours).[12]

-

After completion, the reaction is cooled, and the product is isolated, often by precipitation and filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Caption: General workflow for the synthesis of 4-(1H-tetrazol-5-yl)aniline.

Structural Characterization

The structural confirmation of 4-(1H-tetrazol-yl)aniline isomers is performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Spectra are typically recorded on a 400 MHz spectrometer.[11] A common solvent is deuterated dimethyl sulfoxide (DMSO-d₆).[11] For 4-(1H-tetrazol-5-yl)aniline, characteristic signals include doublets for the aromatic protons and a singlet for the amine protons.[11]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H).[11]

-

-

¹³C NMR: Spectra are recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.[11] The chemical shifts confirm the carbon framework of the molecule.

-

¹³C NMR (100MHz, DMSO-d₆) δ (ppm): 162.22, 153.01, 133.43, 120.69, 113.44, 95.47.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectra are recorded using KBr pellets in the range of 4000-400 cm⁻¹.[11] The spectra show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

For 4-(1H-tetrazol-5-yl)aniline, key peaks include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=N and N-N stretching of the tetrazole ring, and C=C stretching of the benzene ring.

-

FT-IR (cm⁻¹): 3483.72, 3384.00 (N-H stretch), 2711.31 (aromatic C-H stretch), 1621.47 (C=N stretch), 1315.01, 1173.18 (tetrazole ring).[11]

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) with techniques like heated electrospray ionization (HESI) is used to determine the exact mass of the compound, confirming its molecular formula.[14][15] The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information.[2] For tetrazoles, a characteristic fragmentation is the loss of N₂ in negative ion mode or HN₃ in positive ion mode.[2]

Caption: Workflow for the analytical characterization of 4-(1H-tetrazol-yl)aniline.

Potential Applications in Drug Discovery

Given the wide range of biological activities associated with tetrazole derivatives, this compound and its isomers are valuable scaffolds in drug discovery.[4][5] They can serve as starting materials or key intermediates for the synthesis of novel therapeutic agents. The typical progression from a lead compound like this to a drug candidate is illustrated below.

Caption: Role of a lead compound in the drug discovery and development process.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(1H-tetrazol-yl)aniline and its derivatives. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16]

References

- 1. This compound | 14213-13-9 | Benchchem [benchchem.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | C7H7N5 | CID 863007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 14213-13-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - 4-(1h-1,2,3,4-tetrazol-1-yl)aniline (C7H7N5) [pubchemlite.lcsb.uni.lu]

- 9. CAS # 14213-13-9, this compound - chemBlink [ww.chemblink.com]

- 10. fishersci.at [fishersci.at]

- 11. rsc.org [rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. SDS of 4-(1H-Tetrazol-5-Yl)Aniline, Safety Data Sheets, CAS 46047-18-1 - chemBlink [ww.chemblink.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(1H-Tetrazol-1-yl)aniline

Introduction

4-(1H-tetrazol-1-yl)aniline is a heterocyclic compound featuring a tetrazole ring attached to an aniline moiety. Tetrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity.[3] A thorough understanding of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for elucidating its structure-activity relationships, guiding further molecular modifications, and understanding its intermolecular interactions.[4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of this compound. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a plausible synthetic route and characterization protocols, along with representative crystallographic data from a closely related molecule to illustrate the analytical process.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide.[3][5][6]

Materials:

-

4-Aniline

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Glacial acetic acid or another suitable catalyst like Yb(OTf)₃

-

Solvent (e.g., Dimethylformamide - DMF, or solvent-free conditions)

Procedure:

-

In a round-bottom flask, a mixture of 4-aniline (1 equivalent), sodium azide (1-2 equivalents), and triethyl orthoformate (1.2-2.4 equivalents) is prepared.[5]

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux (typically around 120 °C) for a specified period (e.g., 3 hours), often under an inert atmosphere.[5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up, which may involve quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.

-

The organic solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.

Characterization

The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.[1][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The spectrum would be expected to show N-H stretching vibrations for the amine group and characteristic peaks for the tetrazole and benzene rings.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for detailed structural elucidation. The ¹H NMR spectrum would show signals for the aromatic protons of the aniline ring and the proton on the tetrazole ring. The ¹³C NMR would show the corresponding carbon signals.[1][7]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the elemental composition.[7]

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[8]

Crystal Mounting and Data Collection:

-

A suitable single crystal (ideally 0.1-0.3 mm in size) is selected under a microscope.[8]

-

The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[9]

-

The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[9][10]

-

The crystal is centered in the X-ray beam.[9]

-

X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. Data are typically collected over a range of crystal orientations.[11]

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[12]

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Data Presentation

As the specific crystallographic data for this compound is not available, the following tables present representative data from a similar molecule, 4-(1H-Tetrazol-5-yl)-1H-indole , to illustrate the expected parameters.[12]

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₉H₇N₅ |

| Formula weight | 185.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 9.6535 (7) Å |

| b | 9.8444 (4) Å |

| c | 9.9672 (7) Å |

| α | 83.204 (3)° |

| β | 65.712 (6)° |

| γ | 87.627 (3)° |

| Volume | 857.28 (9) ų |

| Z | 4 |

| Calculated density | 1.434 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.30 x 0.15 x 0.15 mm |

| Theta range for data collection | 2.16 to 25.00° |

| Reflections collected | 6939 |

| Independent reflections | 2990 [R(int) = 0.0371] |

| Final R indices [I>2sigma(I)] | R1 = 0.0763, wR2 = 0.2201 |

| R indices (all data) | R1 = 0.0913, wR2 = 0.2401 |

| Goodness-of-fit on F² | 1.021 |

Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]

Table 2: Representative Selected Bond Lengths (Å).

| Bond | Length (Å) |

| N1 - C8 | 1.373 (4) |

| N1 - C9 | 1.380 (4) |

| N2 - N3 | 1.332 (4) |

| N2 - C1 | 1.345 (4) |

| N3 - N4 | 1.284 (4) |

| N4 - C1 | 1.340 (4) |

| C1 - N5 | 1.348 (4) |

Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]

Table 3: Representative Selected Bond Angles (°).

| Atoms | Angle (°) |

| C8 - N1 - C9 | 108.8 (3) |

| N3 - N2 - C1 | 106.1 (3) |

| N4 - N3 - N2 | 110.1 (3) |

| N3 - N4 - C1 | 105.8 (3) |

| N4 - C1 - N2 | 111.9 (3) |

| N4 - C1 - N5 | 124.0 (3) |

| N2 - C1 - N5 | 124.1 (3) |

Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

References

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. dl.asminternational.org [dl.asminternational.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. 4-(1H-Tetrazol-5-yl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(1H-Tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-tetrazol-1-yl)aniline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure and Properties

-

Molecular Formula: C₇H₇N₅

-

Molecular Weight: 161.16 g/mol

-

Structure: An aniline ring substituted at the para position with a 1H-tetrazol-1-yl group. The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that while extensive data is available for the isomeric 4-(1H-tetrazol-5-yl)aniline, specific experimental data for the 1-yl isomer is less common. The data presented here is a combination of predicted values and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | s | 1H | Tetrazole C-H |

| ~7.6 - 7.8 | d | 2H | Aromatic C-H (ortho to tetrazole) |

| ~6.7 - 6.9 | d | 2H | Aromatic C-H (ortho to NH₂) |

| ~5.5 - 6.0 | br s | 2H | Aniline N-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | Tetrazole C-H |

| ~148 - 152 | Aromatic C-NH₂ |

| ~130 - 135 | Aromatic C (ipso to tetrazole) |

| ~122 - 125 | Aromatic C-H (ortho to tetrazole) |

| ~114 - 116 | Aromatic C-H (ortho to NH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3150 - 3100 | Weak | C-H stretching (aromatic and tetrazole) |

| 1630 - 1600 | Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) and C=N/N=N stretching (tetrazole ring) |

| 1300 - 1250 | Medium | C-N stretching (aromatic amine) |

| 1100 - 1000 | Medium | Tetrazole ring vibrations |

| 900 - 690 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 162.0774 | [M+H]⁺ |

| 184.0594 | [M+Na]⁺ |

| 161.0696 | [M]⁺ |

| 133 | [M-N₂]⁺ |

| 106 | [M-N₅H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

-

Employ a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant mass-to-charge (m/z) range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which provide information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Quantum Chemical Calculations for 4-(1H-Tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-(1H-tetrazol-1-yl)aniline. This compound, featuring a tetrazole ring linked to an aniline moiety, is of significant interest in medicinal chemistry due to the diverse biological activities associated with tetrazole derivatives, including their roles as ligands in coordination chemistry and their potential anticancer properties.[1][2] Quantum chemical calculations offer a powerful in-silico approach to understand the structural, electronic, and vibrational characteristics of this molecule, providing insights that can guide further experimental research and drug design efforts.

Introduction to Computational Approach

Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of molecular systems, offering a favorable balance between computational cost and accuracy.[3][4] Calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5] This level of theory has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including aniline derivatives.[5][6]

The computational workflow for analyzing this compound generally involves the following key steps:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Vibrational Analysis: Calculating the infrared (IR) and Raman spectra to confirm the optimized structure as a true minimum and to assign vibrational modes.

-

Electronic Properties Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand chemical reactivity and intermolecular interactions.

Methodologies

Computational Details

All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian. The geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

Experimental Protocols (for comparison)

While this guide focuses on computational methods, it is crucial to correlate theoretical data with experimental findings for validation.

-

Synthesis: The synthesis of this compound can be achieved through various methods, a common approach involves the reaction of a corresponding nitrile with an azide source.[2]

-

Spectroscopic Characterization: The synthesized compound would be characterized by experimental techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[1] The experimental FT-IR spectrum is particularly important for comparison with the calculated vibrational frequencies.

Predicted Molecular Properties

Molecular Geometry

The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. This information is fundamental for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N (Aniline) | Value |

| C-N (Tetrazole Link) | Value | |

| N-N (Tetrazole) | Value | |

| C=C (Aromatic) | Value | |

| Bond Angles (°) | C-N-C | Value |

| N-N-N (Tetrazole) | Value | |

| Dihedral Angles (°) | Phenyl-Tetrazole | Value |

Note: The table presents a template for the expected data. Actual values would be obtained from the output of the geometry optimization calculation.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending).

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

| ν(N-H) | Value | Value | NH₂ stretching |

| ν(C-H) aromatic | Value | Value | Aromatic C-H stretching |

| ν(C=C) aromatic | Value | Value | Aromatic C=C stretching |

| ν(Tetrazole ring) | Value | Value | Tetrazole ring stretching |

| δ(N-H) | Value | Value | NH₂ bending |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.[5][6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7][8]

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: These global reactivity descriptors can be calculated from the HOMO and LUMO energies.[7]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for this compound analysis.

Conceptual Relationship of Electronic Properties

This diagram shows the relationship between the frontier molecular orbitals and the derived global reactivity descriptors.

Caption: Derivation of reactivity descriptors from FMO energies.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of the molecular properties of this compound. The methodologies outlined in this guide, based on Density Functional Theory, enable the prediction of its geometry, vibrational spectra, and electronic characteristics. These theoretical insights are invaluable for understanding its chemical behavior and for the rational design of new derivatives with tailored biological activities, thereby accelerating the drug discovery and development process. The synergy between computational predictions and experimental validation is key to fully harnessing the potential of this promising molecular scaffold.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. scielo.org.za [scielo.org.za]

- 3. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(1H-Tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and decomposition of 4-(1H-tetrazol-1-yl)aniline. Due to the limited availability of specific experimental data for this exact compound, this report leverages data from closely related phenyltetrazole derivatives to infer its thermal properties and decomposition behavior. The information presented is intended to guide researchers in understanding the potential thermal hazards and decomposition pathways of this class of compounds.

Introduction to Tetrazole Derivatives

Tetrazole and its derivatives are a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms. These high-nitrogen content molecules are known for their energetic properties and are used in various applications, including as gas-generating agents in airbags, as components in explosives and propellants, and as scaffolds in medicinal chemistry.[1][2][3] The thermal stability of tetrazole derivatives is a critical parameter for their safe handling, storage, and application.[2] The decomposition of tetrazoles is often a highly exothermic process, primarily involving the elimination of molecular nitrogen.[1][4]

Thermal Analysis of Phenyltetrazole Derivatives

Table 1: Thermogravimetric Analysis (TGA) Data for Substituted 1-Phenyl-1H-tetrazoles

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| 1-phenyl-1H-tetrazole | 1st | 190-240 | >50 |

| 1-(2-chlorophenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |

| 1-(4-chlorophenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |

| 1-(4-hydroxyphenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |

| 1-(4-nitrophenyl)-1H-tetrazole | 1st | 190-240 | >50 |

Data sourced from a study on various phenyl tetrazoles, which indicates decomposition generally occurs between 190-240°C.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Substituted 1-Phenyl-1H-tetrazoles

| Compound | Peak Decomposition Temperature (°C) |

| 1-phenyl-1H-tetrazole | 218 |

| 1-(2-chlorophenyl)-1H-tetrazole | 191 |

| 1-(4-chlorophenyl)-1H-tetrazole | 204 |

| 1-(4-hydroxyphenyl)-1H-tetrazole | 236 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 208 |

| 1-(4-nitrophenyl)-1H-tetrazole | 213 |

Data indicates that the tetrazole ring in these compounds decomposes exothermically.[1]

Based on these analogous data, it is anticipated that this compound will exhibit an exothermic decomposition beginning in the range of 190-240°C, with the amino substituent likely influencing the specific decomposition temperature and profile.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the key experiments cited, providing a framework for the thermal analysis of this compound.

3.1. Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small sample of the compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen gas, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass are determined from this curve.

3.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen (e.g., 20 mL/min).

-

Heating Rate: A constant heating rate, typically 10°C/min, is used.

-

Temperature Range: The sample is heated over a temperature range that encompasses the melting and decomposition events of the compound.

-

-

Data Analysis: The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak temperature of the exotherm provides the decomposition temperature, and the area under the peak can be used to calculate the enthalpy of decomposition.[1]

Decomposition Pathway and Mechanism

The thermal decomposition of 1,5-disubstituted tetrazoles is generally believed to proceed through a mechanism involving the initial opening of the tetrazole ring to form an intermediate, followed by the extrusion of molecular nitrogen.[5][6] For 1-phenyl-1H-tetrazoles, the proposed mechanism involves the formation of an azidoazomethine intermediate.[5] The final products often include the corresponding isonitrile.[1]

Below is a generalized workflow and a proposed decomposition pathway for this compound based on the literature for analogous compounds.

Caption: Workflow for Thermal Analysis.

Caption: Proposed Decomposition Pathway.

Safety Considerations

Given that tetrazole derivatives can be energetic materials, caution is advised when handling and heating this compound.[1] The decomposition is exothermic and involves the rapid release of nitrogen gas, which could lead to a pressure buildup in a closed system. Appropriate safety precautions, such as conducting experiments on a small scale in a well-ventilated area and using personal protective equipment, are essential.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, analysis of closely related phenyltetrazole derivatives suggests that the compound is likely to undergo exothermic decomposition in the temperature range of 190-240°C. The primary decomposition pathway is expected to involve ring opening and the subsequent elimination of molecular nitrogen. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and similar tetrazole-based compounds, emphasizing the need for careful thermal hazard assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. maxapress.com [maxapress.com]

An In-Depth Technical Guide to the Solubility Studies of 4-(1H-Tetrazol-1-yl)aniline in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility of 4-(1H-tetrazol-1-yl)aniline, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing robust experimental protocols and theoretical insights to enable researchers to conduct their own solubility studies.

Theoretical Solubility Profile of this compound

The molecular structure of this compound, featuring both a polar aniline group and a tetrazole ring, suggests a nuanced solubility profile. The tetrazole moiety is known to be a bioisostere for carboxylic acids, which can enhance aqueous solubility and bioavailability.[1][2] The aniline group also contributes to polarity and can form hydrogen bonds.[3]

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Water, Alcohols): Moderate solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules. The pH of the aqueous solution will significantly influence solubility; in acidic conditions, the aniline group can be protonated, increasing its aqueous solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents, which can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polar nature of the compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid compound like this compound.

2.1. Equilibrium Solubility Method (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][5] A shaker bath or magnetic stirrer can be used for agitation.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is commonly used.

-

Quantification: Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore. A calibration curve is also required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires careful execution to avoid errors.

-

2.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods can be employed.

Methodology (based on a miniaturized shake-flask approach):

-

Dispensing: Use automated liquid handlers to dispense a stock solution of the compound (in a volatile solvent like DMSO) and the various test solvents into a microplate (e.g., 96-well plate). The volatile solvent is then evaporated.

-

Equilibration: Seal the plate and shake for an extended period (e.g., 18-24 hours) at a controlled temperature.

-

Separation: Centrifuge the plate to pellet the undissolved solid.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration using an appropriate analytical method (e.g., UV-Vis plate reader).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water (pH 7.4) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |

Note: This table is a template for presenting experimentally determined data.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for solubility determination.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

References

An In-Depth Technical Guide to 4-(1H-Tetrazol-1-yl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's discovery and historical context, provides established experimental protocols for its synthesis, summarizes its key physicochemical properties, and explores its current and potential applications, particularly within the realm of drug development. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

This compound is an aromatic organic compound featuring a tetrazole ring linked to an aniline moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in drug candidates, which can lead to improved pharmacokinetic properties such as enhanced metabolic stability and increased lipophilicity and bioavailability.[1] The aniline portion of the molecule serves as a versatile synthetic handle, enabling further chemical modifications.[1]

The high nitrogen content of the tetrazole ring contributes to its unique electronic characteristics and metabolic resilience.[1] Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and polymers.[1] The combination of these two functional groups in this compound creates a molecule with a rich chemical profile and significant potential for diverse applications.[1]

History and Discovery

The history of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin.[2] A significant advancement in the synthesis of 5-substituted 1H-tetrazoles was the development of the [3+2] cycloaddition reaction between nitriles and azides, a method first described by Hantzsch and Vagt in 1901.[2]

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of tetrazole chemistry for pharmaceutical applications. The recognition of the tetrazole group as a valuable pharmacophore has driven the synthesis of a vast array of tetrazole-containing compounds, including the title compound.

Physicochemical Properties

Quantitative data for this compound is not abundantly available in the public domain. However, data for its hydrochloride salt and related isomers provide valuable context. It is important to distinguish this compound from its isomer, 4-(1H-tetrazol-5-yl)aniline, as their properties will differ.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₅ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 14213-13-9 | [1] |

Note: For the purposes of this guide, experimentally determined data for the target compound were not found. The table above reflects basic molecular information. For comparison, the melting point of the isomer, 4-(1H-tetrazol-5-yl)aniline, is reported to be in the range of 266.0-269.0 °C.[3]

Synthesis and Experimental Protocols

The synthesis of 1-substituted tetrazoles, such as this compound, can be achieved through several established methods. A common approach involves the reaction of a primary amine with an orthoformate and an azide source.

General Synthesis of 1-Substituted 1H-Tetrazoles

A widely applicable method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines with triethyl orthoformate and sodium azide.[4]

References

- 1. 14213-13-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

The Tetrazolyl Aniline Scaffold: A Bioisosteric Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. Bioisosterism, the principle of substituting one functional group with another that retains similar physicochemical properties and biological activity, has emerged as a powerful tool in lead optimization. Among the various bioisosteres, the tetrazole ring has garnered significant attention as a metabolically stable surrogate for the carboxylic acid moiety. When integrated into an aniline scaffold, the resulting tetrazolyl aniline core presents a versatile platform for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the potential bioisosteric applications of the tetrazolyl aniline scaffold, detailing its synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

The Tetrazole as a Carboxylic Acid Bioisostere

The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. Its key advantages include:

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.

-

Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation, particularly reduction, compared to the carboxylic acid group, leading to improved pharmacokinetic profiles.

-

Increased Lipophilicity: The tetrazole moiety generally imparts greater lipophilicity than a carboxylic acid, which can enhance membrane permeability and oral bioavailability.

-

Electronic and Steric Mimicry: The planar, aromatic nature of the tetrazole ring, with its delocalized π-electron system, can mimic the steric and electronic properties of the carboxylate group, facilitating similar binding interactions.

The incorporation of the aniline moiety provides a readily modifiable handle for synthesizing diverse libraries of compounds and can play a crucial role in directing the molecule to specific biological targets through various intermolecular interactions.

Synthetic Strategies for Tetrazolyl Aniline Derivatives

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles, including tetrazolyl anilines, is the [3+2] cycloaddition reaction between a nitrile and an azide.

General Synthesis of N-(tetrazol-5-yl)aniline Derivatives

A common route involves the reaction of a substituted aniline with cyanogen bromide to form a cyanamide intermediate, which then undergoes cycloaddition with sodium azide.

Experimental Protocol: Synthesis of 4-(1H-tetrazol-5-yl)aniline [1]

-

Step 1: Synthesis of 4-aminobenzonitrile. (This is a common starting material and its synthesis is widely documented).

-

Step 2: Cycloaddition.

-

To a solution of 4-aminobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture at 110°C for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford 4-(1H-tetrazol-5-yl)aniline.

-

This is a representative protocol and may require optimization for specific substrates.

Bioisosteric Applications and Pharmacological Activities

The tetrazolyl aniline scaffold has been explored for a range of therapeutic applications, with a significant focus on oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potential of tetrazolyl aniline derivatives as potent anticancer agents, acting through various mechanisms.

Several kinases are crucial regulators of cell proliferation, survival, and differentiation, making them attractive targets for cancer therapy.

-

Casein Kinase 2 (CK2) Inhibition: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which incorporate a tetrazolyl aniline-like substructure, have been identified as potent inhibitors of CK2, a kinase implicated in multiple oncogenic pathways.[2][3]

| Compound | Target | IC50 (nM) | Cell Line |

| 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine 2i | CK2 | 45 | in vitro assay |

| Table 1: Inhibitory activity of a tetrazolyl aniline-containing compound against CK2. [3] |

Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy. Tetrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Tetrazolyl aniline derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

-

Mechanism of Action: These compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[5][6] They can also cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[7]

Experimental Protocol: MTT Assay for Cytotoxicity [2][8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the tetrazolyl aniline compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Experimental Protocol: Annexin V/PI Apoptosis Assay [9][10]

-

Cell Treatment: Treat cancer cells with the tetrazolyl aniline compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Antimicrobial Activity

The tetrazolyl aniline scaffold has also shown promise in the development of novel antimicrobial agents. Derivatives have demonstrated activity against various bacterial and fungal strains.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of tetrazolyl aniline derivatives are mediated by their interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain aniline derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis.[11][12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a tetrazolyl aniline derivative.

CK2 Signaling

As potent inhibitors of CK2, tetrazolyl aniline-containing compounds can disrupt the numerous oncogenic pathways regulated by this kinase, including the PI3K/Akt, JAK/STAT, and NF-κB signaling cascades, ultimately leading to the suppression of tumor growth and induction of apoptosis.[2]

Caption: Inhibition of CK2 signaling by a tetrazolyl aniline derivative.

Pharmacokinetic Profile

While extensive in vivo pharmacokinetic data for a wide range of tetrazolyl aniline derivatives is not yet available, in silico predictions and studies on related structures suggest a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Absorption: The increased lipophilicity of the tetrazole ring compared to a carboxylic acid can lead to improved oral absorption.

-

Distribution: The distribution will be highly dependent on the overall physicochemical properties of the specific derivative.

-

Metabolism: The tetrazole ring is generally stable to metabolic degradation. The aniline moiety may be subject to N-oxidation or other phase I and phase II metabolic transformations.

-

Excretion: Excretion is likely to occur via renal and/or hepatic routes.

-

Toxicity: In silico predictions can help to identify potential toxic liabilities early in the drug discovery process.

| Parameter | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good membrane permeability. |

| Distribution | ||

| BBB Permeability | Variable (structure-dependent) | Potential for CNS or non-CNS targeted therapies. |

| Plasma Protein Binding | Moderate to High | Influences the free drug concentration. |

| Metabolism | ||

| CYP450 Inhibition | Generally Low (structure-dependent) | Lower potential for drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Generally Negative | Low potential for mutagenicity. |

| hERG Inhibition | Variable (structure-dependent) | Needs to be assessed to avoid cardiotoxicity. |

| Table 2: Predicted ADMET properties of a representative tetrazolyl aniline scaffold. |

Conclusion

The tetrazolyl aniline scaffold represents a promising and versatile platform in modern drug discovery. Its inherent properties as a bioisostere for the carboxylic acid group, combined with the synthetic tractability of the aniline moiety, provide a robust framework for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The demonstrated efficacy of tetrazolyl aniline derivatives as anticancer and antimicrobial agents highlights the significant potential of this scaffold. Further exploration of its structure-activity relationships, elucidation of its interactions with a broader range of biological targets, and comprehensive in vivo evaluation will undoubtedly pave the way for the development of new and effective medicines for a variety of diseases. This guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of the tetrazolyl aniline core.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. texaschildrens.org [texaschildrens.org]

- 6. kumc.edu [kumc.edu]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrazole Ring in Anilines: A Technical Guide to Reactivity and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

The fusion of a tetrazole ring with an aniline moiety creates a unique chemical scaffold with significant implications in medicinal chemistry and materials science. This in-depth technical guide explores the core reactivity and chemical behavior of anilinotetrazoles, providing a comprehensive resource for professionals in drug development and chemical research. The tetrazole ring, a bioisosteric analog of the carboxylic acid group, imparts metabolic stability and specific binding properties, while the aniline component offers a versatile handle for further functionalization.[1][2] This guide will delve into the synthesis, physicochemical properties, and key reactions of this important class of compounds.

Synthesis and Physicochemical Properties

The primary route to 5-aryltetrazoles, including those bearing an amino group on the phenyl ring, is the [3+2] cycloaddition of an aryl nitrile with an azide source.[3][4] This method is robust and can be catalyzed by various reagents to improve yields and reaction conditions.

General Synthesis of 5-(4-Aminophenyl)-1H-tetrazole

A common and effective method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of nitriles with sodium azide, often in the presence of a Lewis acid catalyst.[4][5]

Experimental Protocol: Synthesis of 5-(4-Aminophenyl)-1H-tetrazole

-

Materials: 4-aminobenzonitrile, sodium azide (NaN3), ammonium chloride (NH4Cl), N,N-dimethylformamide (DMF), hydrochloric acid (HCl), deionized water, ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (2 equivalents) and ammonium chloride (2 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water and acidify with concentrated HCl to a pH of 2-3. This will protonate the tetrazole and cause it to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-aminophenyl)-1H-tetrazole.

-

-

Characterization: The product can be characterized by melting point determination (reported mp 265–267 °C), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[6]

Physicochemical Properties

The physicochemical properties of anilinotetrazoles are crucial for their application in drug design. The tetrazole moiety is a non-classical bioisostere of the carboxylic acid group, exhibiting similar pKa values but with increased lipophilicity and metabolic stability.[1][2] The acidity of the tetrazole N-H is influenced by the substituents on the phenyl ring.

| Compound | Substituent (para) | pKa | Melting Point (°C) | Reference |

| 5-Phenyl-1H-tetrazole | -H | 4.83 | 215-216 | [2][7] |

| 5-(4-Aminophenyl)-1H-tetrazole | -NH2 | ~5.95 (pKa2) | 265-267 | [6][8] |

| 5-(4-Chlorophenyl)-1H-tetrazole | -Cl | - | 261-263 | [5] |

| 5-(4-Bromophenyl)-1H-tetrazole | -Br | - | 268-270 | [7] |

| 5-(4-Nitrophenyl)-1H-tetrazole | -NO2 | - | - | [4] |

Note: pKa values can vary depending on the solvent system and experimental conditions. The pKa of 5-(4-aminophenyl)-1H-tetrazole is complex due to the presence of two ionizable groups.

Reactivity of the Anilinotetrazole Core

The chemical behavior of anilinotetrazoles is dictated by the interplay between the electron-rich aniline ring and the electron-withdrawing tetrazole heterocycle.

Electrophilic Aromatic Substitution

The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9] However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group.[9]

Experimental Protocol: Nitration of 5-(4-Aminophenyl)-1H-tetrazole

-

Materials: 5-(4-aminophenyl)-1H-tetrazole, acetic anhydride, nitric acid, sulfuric acid, ice, sodium bicarbonate solution.

-

Procedure:

-

Protect the amino group of 5-(4-aminophenyl)-1H-tetrazole by acetylation with acetic anhydride to prevent oxidation and control the regioselectivity of the nitration.

-

Dissolve the resulting acetanilide derivative in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the precipitate, wash with cold water until neutral, and then wash with a dilute sodium bicarbonate solution.

-

Deprotect the amino group by acid or base hydrolysis to obtain the desired nitro-anilinotetrazole.

-

Purify the product by recrystallization.

-

Caution: Nitration reactions are highly exothermic and require careful temperature control.

Reactions at the Tetrazole Ring

The tetrazole ring itself can undergo several important reactions, primarily involving the acidic N-H proton and the nitrogen atoms of the ring.

Alkylation of the tetrazole ring can occur at either the N1 or N2 positions, leading to the formation of regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the solvent, and the reaction conditions.[10]

Experimental Protocol: N-Alkylation of 5-(Phenylamino)-1H-tetrazole

-

Materials: 5-(Phenylamino)-1H-tetrazole, benzyl bromide, potassium carbonate (K2CO3), acetonitrile (ACN).

-

Procedure:

-

Suspend 5-(phenylamino)-1H-tetrazole in acetonitrile.

-

Add potassium carbonate (2 equivalents) to the suspension.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product will be a mixture of N1 and N2-benzylated isomers, which can be separated by column chromatography on silica gel.[10]

-

The tetrazole ring can participate in cycloaddition reactions, particularly photoinduced [2+3] cycloadditions where it can react with alkenes or alkynes.[5][11] This reactivity is valuable for bioorthogonal chemistry and materials science applications.

Conceptual Workflow for a Diels-Alder Reaction

While tetrazoles themselves are not typical dienes for Diels-Alder reactions, they can be functionalized with diene moieties. The general principle of a Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[10]

Caption: Conceptual workflow for a Diels-Alder reaction involving a functionalized anilinotetrazole.

Role in Drug Discovery and Development

Anilinotetrazoles are privileged scaffolds in medicinal chemistry due to their favorable pharmacological properties. Their ability to mimic carboxylic acids allows them to interact with biological targets that recognize carboxylate groups, while their improved metabolic stability can lead to enhanced pharmacokinetic profiles.[1][12]

Involvement in Signaling Pathways

Tetrazole-containing compounds have been shown to modulate various signaling pathways implicated in disease. For instance, certain tetrazole derivatives act as ligands for nuclear receptors like RXRα and can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[13][14][15]

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by anilinotetrazole compounds.

Workflow for Bioactive Compound Screening

The discovery of new anilinotetrazole-based drugs often follows a structured screening workflow, starting from a library of synthesized compounds and progressing through various stages of biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.za [scielo.org.za]

- 5. pubs.acs.org [pubs.acs.org]